Methyl 6-bromoquinoline-2-carboxylate
Overview
Description
Methyl 6-bromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family, which is characterized by a fused ring structure containing a benzene ring and a pyridine ring
Scientific Research Applications
Methyl 6-bromoquinoline-2-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with unique electronic and optical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-2-carboxylic acid using bromine in the presence of a catalyst, followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Mechanism of Action
The mechanism of action of methyl 6-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-carboxylic acid
- Methyl quinoline-2-carboxylate
- 6-Bromoquinoline
Uniqueness
Methyl 6-bromoquinoline-2-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications that require unique reactivity and stability .
Properties
IUPAC Name |
methyl 6-bromoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSQECLLCVBRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635001 | |
Record name | Methyl 6-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623583-88-0 | |
Record name | Methyl 6-bromoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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